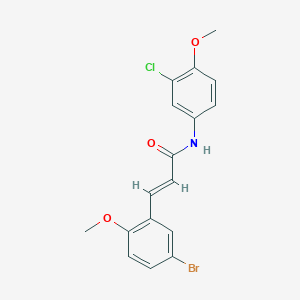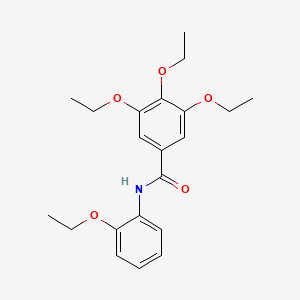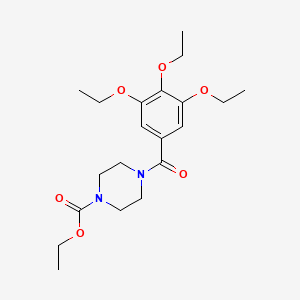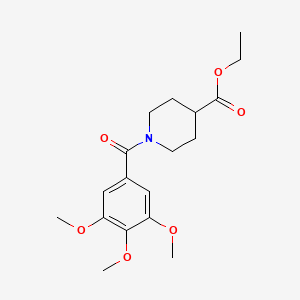
3-(5-bromo-2-methoxyphenyl)-N-(3-chloro-4-methoxyphenyl)acrylamide
Übersicht
Beschreibung
3-(5-bromo-2-methoxyphenyl)-N-(3-chloro-4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BCI-121 or BRD-K28332098 and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of BCI-121 is complex and involves the inhibition of various proteins such as CK2 and HDAC6. CK2 is a protein kinase that plays a key role in cell proliferation and survival. BCI-121 inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its activity. HDAC6 is a histone deacetylase that regulates the acetylation of various proteins involved in neuronal function and survival. BCI-121 inhibits HDAC6 by binding to its active site, thereby preventing the deacetylation of its substrates.
Biochemical and Physiological Effects:
BCI-121 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, BCI-121 inhibits cell proliferation and induces apoptosis by targeting CK2. In neurons, BCI-121 improves memory and cognitive function by enhancing the acetylation of various proteins involved in synaptic plasticity and neuronal survival. In animal models, BCI-121 has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
BCI-121 has several advantages for laboratory experiments, including its high potency and selectivity for CK2 and HDAC6, its ability to cross the blood-brain barrier, and its potential for use as a lead compound in drug discovery. However, BCI-121 also has limitations, including its relatively low solubility in aqueous solutions, its potential for off-target effects, and its lack of FDA approval for human use.
Zukünftige Richtungen
There are several future directions for research on BCI-121. One direction is to further investigate its potential applications in cancer research and drug discovery. Another direction is to explore its effects on other proteins and pathways involved in neuronal function and survival. Additionally, future research could focus on developing new analogs of BCI-121 with improved efficacy and safety profiles. Overall, BCI-121 is a promising compound that has the potential to make a significant impact in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
BCI-121 has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, BCI-121 has been shown to inhibit the growth of various cancer cell lines by targeting the protein kinase CK2. In neuroscience, BCI-121 has been shown to improve memory and cognitive function by targeting the histone deacetylase HDAC6. In drug discovery, BCI-121 has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(3-chloro-4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO3/c1-22-15-6-4-12(18)9-11(15)3-8-17(21)20-13-5-7-16(23-2)14(19)10-13/h3-10H,1-2H3,(H,20,21)/b8-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNIBGUCMHRCND-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,4,5-triethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B3459357.png)
![N-[3-(acetylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3459365.png)

![N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B3459380.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B3459387.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3459399.png)
![N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3459407.png)
![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide](/img/structure/B3459426.png)